(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated isoquinoline derivatives and carboxylic acid hydrochlorides. Examples include:
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 5-Bromoisoquinoline-3-carboxylic acid .
Uniqueness
What sets (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of both bromine and carboxylic acid functional groups. This unique combination of features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11BrClNO2 |
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Molecular Weight |
292.55 g/mol |
IUPAC Name |
(3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
QNSTWZBFWXFFJP-FVGYRXGTSA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |
Origin of Product |
United States |
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